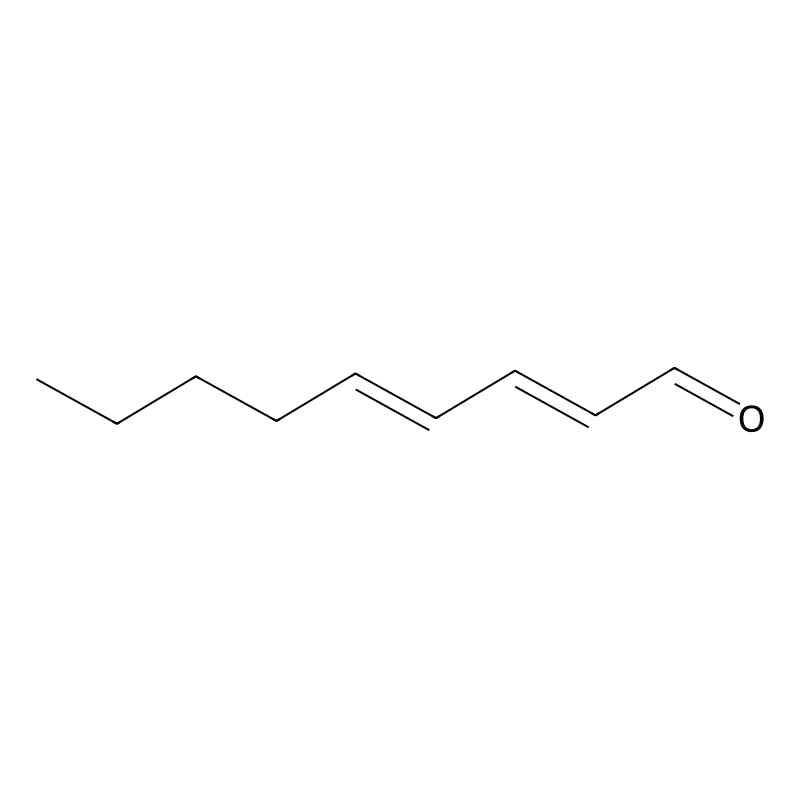trans,trans-2,4-Nonadienal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Occurrence and Production:
- trans,trans-2,4-Nonadienal is a naturally occurring organic compound found in trace amounts in various foods like fruits, vegetables, and dairy products.
- It can also be produced through the degradation of fats and oils during processing or storage.
- Research suggests it might be a metabolite of yeast (Saccharomyces cerevisiae) [].
Aroma and Flavor Properties:
- While present in small quantities, trans,trans-2,4-nonadienal plays a significant role in food flavor.
- It possesses a strong, fatty odor with hints of tropical fruits and green floral notes.
- In food science research, it's used as a flavoring agent to add a complex character to various products. Studies have shown it contributes to the perception of chicken-like flavors, citrus notes (especially orange and tangerine), and fatty undertones in peanut butter.
Safety Considerations:
- Research on the safety of trans,trans-2,4-nonadienal for human consumption is limited.
- However, studies suggest it may be an irritant to the skin.
- Due to this, safety regulations have restricted its use as a direct food additive.
Other Potential Applications:
- Beyond its use in flavor research, there's ongoing scientific exploration into the potential applications of trans,trans-2,4-nonadienal.
- Some studies have investigated its role in cell signaling pathways, but further research is needed to understand its biological effects.
trans,trans-2,4-Nonadienal is an organic compound with the molecular formula . It is classified as an alkadienal, characterized by two double bonds and an aldehyde functional group. This compound is known for its green odor, which is often described as fresh and fruity. It plays a significant role in the flavor and fragrance industry, being utilized in various formulations to impart specific aromatic qualities .
- Addition Reactions: The double bonds can react with hydrogen halides or hydrogen in the presence of catalysts, leading to the formation of saturated aldehydes.
- Oxidation: Under oxidative conditions, it can form carboxylic acids or other oxygenated compounds.
- Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals .
This compound exhibits notable biological activities. Research indicates that trans,trans-2,4-Nonadienal may have potential antioxidant properties. Additionally, it has been shown to elicit sensitization reactions, indicating that it may cause allergic responses upon skin contact . Its biological relevance extends to its role in flavor perception and food aroma.
Several methods exist for synthesizing trans,trans-2,4-Nonadienal:
- Dehydration of Alcohols: Starting from a suitable alcohol precursor, dehydration can yield the desired alkadienal.
- Aldol Condensation: This method involves the reaction of aldehydes or ketones under basic conditions, followed by dehydration to form trans,trans-2,4-Nonadienal.
- Chemical Modification: Existing compounds can be chemically modified through various synthetic pathways to produce trans,trans-2,4-Nonadienal .
trans,trans-2,4-Nonadienal finds extensive applications in:
- Flavoring Agents: Used in food products to enhance flavor profiles, particularly in fruity and green notes.
- Fragrance Industry: Incorporated into perfumes and scented products for its appealing aroma.
- Biochemical Research: Serves as a reagent in various biochemical assays and studies related to organic chemistry .
Studies on trans,trans-2,4-Nonadienal have focused on its interactions with biological systems. Notably:
- It has been assessed for its potential allergenic properties when in contact with skin.
- Research indicates that it may interact with olfactory receptors, contributing to its characteristic scent profile.
- Investigations into its reactivity with other organic compounds have revealed pathways for further chemical transformations .
Several compounds share structural similarities with trans,trans-2,4-Nonadienal. These include:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 1-Octen-3-aldehyde | Alkene Aldehyde | Known for its mushroom-like aroma |
| 2-Pentylpyridine | Alkyl Pyridine | Exhibits a strong fishy odor |
| 2-Ethylhexanal | Aliphatic Aldehyde | Commonly used in flavoring and fragrances |
Uniqueness of trans,trans-2,4-Nonadienal
What sets trans,trans-2,4-Nonadienal apart from these similar compounds is its distinct green odor profile, which is particularly appealing in culinary applications. Its dual unsaturation also contributes to unique reactivity patterns not observed in saturated counterparts.
Physical Description
XLogP3
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 47 of 184 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 137 of 184 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
30551-17-8
5910-87-2
Wikipedia
2,4-Nonadienal
Use Classification
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]
General Manufacturing Information
2,4-Nonadienal, (2E,4E)-: ACTIVE
2,4-Nonadienal: ACTIVE








